3,4-dimethoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide
Description
Properties
IUPAC Name |
3,4-dimethoxy-N-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-5-12-31-22-14-21(24-15(2)25-22)26-17-7-9-18(10-8-17)27-23(28)16-6-11-19(29-3)20(13-16)30-4/h6-11,13-14H,5,12H2,1-4H3,(H,27,28)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWNOQKQLKGEGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to couple aryl halides with aryl boronic acids or esters.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methoxy groups can yield quinones, while reduction of nitro groups results in amines.
Scientific Research Applications
3,4-dimethoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Differences :
- Alkoxy Chain Length: The target compound’s pyrimidine ring has a 6-propoxy group, whereas analogs in feature longer alkoxy chains (e.g., butoxy, pentyloxy) on their phenyl rings.
- Dimethoxy Substitution : The 3,4-dimethoxy groups on the benzamide core are unique to the target compound. In contrast, analogs in lack methoxy modifications, suggesting divergent electronic and steric profiles.
| Property | Target Compound | Compound 9 (Butoxy) | Compound 11 (Pentyloxy) |
|---|---|---|---|
| Alkoxy Group | 6-Propoxy (pyrimidine) | 4-Butoxy (phenyl) | 4-Pentyloxy (phenyl) |
| Benzamide Substitution | 3,4-Dimethoxy | None | None |
| Theoretical LogP | Moderate (estimated) | Higher (longer chain) | Highest (longest chain) |
Physicochemical and Pharmacological Properties
While direct data for the target compound are unavailable, analogs in and suggest trends:
- Melting Points: Pyrimidine-benzamide hybrids in (e.g., Example 53) exhibit melting points of 175–178°C, influenced by fluorine substituents and rigid chromenone cores. The target compound’s dimethoxy groups may lower melting points due to reduced crystallinity .
- Mass Spectrometry : Example 53 () shows a mass of 589.1 (M⁺+1). The target compound’s molecular weight can be estimated at ~465 g/mol (C₂₅H₂₉N₅O₄), suggesting distinct fragmentation patterns in MS analysis .
Biological Activity
3,4-Dimethoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide, commonly referred to as a derivative of the N-phenylbenzamide class, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, particularly in the context of antiviral and anticancer activities. This article delves into the biological activity of this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 422.5 g/mol. The structural characteristics include:
- Functional Groups : The presence of methoxy groups and a pyrimidine moiety which may influence its pharmacological properties.
- CAS Number : 946303-14-6.
| Property | Value |
|---|---|
| Molecular Formula | C23H26N4O4 |
| Molecular Weight | 422.5 g/mol |
| CAS Number | 946303-14-6 |
Antiviral Activity
Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives of N-phenylbenzamide have shown broad-spectrum antiviral effects against viruses such as HIV and HBV. A study highlighted that certain derivatives can increase intracellular levels of APOBEC3G (A3G), a protein known to inhibit viral replication by targeting viral DNA .
Case Study: Anti-HBV Activity
A specific derivative related to the N-phenylbenzamide class demonstrated potent anti-HBV activity with an IC50 value of 1.99 µM against wild-type HBV and 3.30 µM against drug-resistant strains. The selectivity index (SI) values were reported as 58 for wild-type and 52 for drug-resistant HBV strains . This suggests that similar compounds could be developed for therapeutic applications in treating hepatitis B.
The proposed mechanism for the antiviral activity of compounds in this class includes:
- Inhibition of Viral Replication : By enhancing A3G levels, these compounds can inhibit the replication process of viruses like HBV.
- Direct Interaction with Viral Proteins : Some studies suggest that these compounds may directly interact with viral proteins, further obstructing the viral life cycle.
Research Findings
Numerous studies support the potential biological activities of this compound class:
- Antiviral Studies : The ability to inhibit HBV replication through increased A3G levels has been documented extensively.
- Cytotoxicity Studies : Related derivatives have shown promise in inducing apoptosis in cancer cells, suggesting a need for further investigation into their anticancer potential.
Table 2: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Antiviral | IC50 against HBV: 1.99 µM (wild-type), 3.30 µM (drug-resistant) |
| Anticancer | Induction of apoptosis in cancer cell lines; further studies needed |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
